molecular formula C28H29FIN5O5S B611465 Trametinib CAS No. 1187431-43-1

Trametinib

Cat. No.: B611465
CAS No.: 1187431-43-1
M. Wt: 693.5 g/mol
InChI Key: OQUFJVRYDFIQBW-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Trametinib specifically binds to MEK1 and MEK2, resulting in inhibition of growth factor-mediated cell signaling and cellular proliferation in various cancers . It blocks the catalytic activity of MEKs by binding to unphosphorylated MEK1 and MEK2 with high affinity . This interaction maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Cellular Effects

This compound has been shown to inhibit the proliferation, migration, and invasion of various cancer cells, while inducing apoptosis . It can suppress both the expression of PKM2 in glioma cells and the transport of PKM2 into the cellular nucleus via suppression of ERK1/2 expression . In CAR-T cells, this compound can reduce terminal differentiation and restrain the expression of exhaustion and activation markers .

Molecular Mechanism

This compound is a reversible, highly selective, allosteric inhibitor of MEK1 and MEK2 . By binding to unphosphorylated MEK1 and MEK2 with high affinity, this compound blocks the catalytic activity of MEKs . It also maintains MEK in an unphosphorylated form, preventing phosphorylation and activation of MEKs .

Temporal Effects in Laboratory Settings

This compound has been shown to have long-term effects on cellular function in laboratory settings . For example, it has been found to reduce the terminal differentiation and expression of exhaustion and activation markers in CAR-T cells over a period of 9 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a study on KRAS-mutant lung adenocarcinoma tumors, it was found that a concentration of 15nM was the optimal concentration of this compound with mild inhibition on the proliferation of CAR-T cells and a potent effect on CAR-T cells’ phenotype .

Metabolic Pathways

This compound is involved in the RAS-RAF-MEK-ERK signal-transduction pathway that mediates cellular responses to extracellular stimuli . It is metabolized predominantly via deacetylation followed by oxidation and/or glucuronidation .

Transport and Distribution

This compound has limited brain distribution due to active efflux at the blood-brain barrier (BBB) by transport proteins P-gp and Bcrp . Following administration, this compound and its metabolites are excreted in the feces (≥81%) and to a minor extent in urine (≤19%) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trametinib involves multiple steps, starting from readily available raw materials. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and reagents such as sodium hydroxide and tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound dimethyl sulfoxide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. The identification and control of process-related impurities are crucial to maintain the quality of the drug .

Chemical Reactions Analysis

Types of Reactions: Trametinib dimethyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce halogen atoms into the aromatic rings .

Scientific Research Applications

Trametinib dimethyl sulfoxide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying kinase inhibitors and their interactions with target proteins.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate cell growth and differentiation.

    Medicine: Primarily used in cancer therapy, particularly for treating melanoma and other cancers with BRAF mutations.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Comparison with Similar Compounds

Uniqueness of Trametinib Dimethyl Sulfoxide: this compound dimethyl sulfoxide is unique due to its specific binding affinity for MEK1 and MEK2, leading to effective inhibition of the MAPK pathway. Its solvated form with dimethyl sulfoxide enhances its bioavailability and stability, making it a valuable compound in cancer therapy .

Properties

IUPAC Name

N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]phenyl]acetamide;methylsulfinylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FIN5O4.C2H6OS/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34;1-4(2)3/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34);1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUFJVRYDFIQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5.CS(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29FIN5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152223
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187431-43-1
Record name Acetamide, N-[3-[3-cyclopropyl-5-[(2-fluoro-4-iodophenyl)amino]-3,4,6,7-tetrahydro-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1(2H)-yl]phenyl]-, compd. with 1,1′-sulfinylbis[methane] (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187431-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trametinib dimethyl sulfoxide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1187431431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trametinib dimethyl sulfoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMETINIB DIMETHYL SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSB9VJ5TUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (3 mL) was added to trametinib (90 mg) and the mixture was treated by ultrasound at 40 KHz for 5 minutes. The mixture suspension was stirred at room temperature for 10 days to crystallize and then centrifuged. The precipitate was collected and dried under reduced pressure at 40° C. for 16 hours to give trametinib dimethyl sulfoxide solvate Form M (78.3 mg, yield 77.2%).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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